

2-sec-Butylcyclohexanone chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-sec-Butylcyclohexanone

Cat. No.: B081716

[Get Quote](#)

An In-depth Technical Guide to 2-sec-Butylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-sec-butylcyclohexanone**, a significant intermediate and additive in various chemical industries. The document details its chemical identity, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis. The IUPAC name for this compound is 2-butan-2-ylcyclohexan-1-one^[1]. This guide is intended for professionals in research and development, offering critical data and methodologies to support its application in organic synthesis and materials science.

Chemical Structure and Identification

2-sec-Butylcyclohexanone is a cyclic ketone characterized by a cyclohexane ring substituted at the second position with a sec-butyl group. The presence of two chiral centers, one on the cyclohexanone ring and one on the sec-butyl group, means the compound typically exists as a mixture of diastereomers.

- IUPAC Name: 2-butan-2-ylcyclohexan-1-one^[1]
- Chemical Formula: C₁₀H₁₈O

- Molecular Weight: 154.25 g/mol
- CAS Registry Number: 14765-30-1[\[1\]](#)
- SMILES: CCC(C)C1CCCCC1=O[\[1\]](#)
- Synonyms: Freskomenthe, 2-(1-Methylpropyl)cyclohexanone, Peppermint cyclohexanone[\[2\]](#)
[\[3\]](#)

Physicochemical Properties

The physical and chemical properties of **2-sec-butylcyclohexanone** are crucial for its handling, application, and role in chemical synthesis. A summary of these properties is presented in the table below.

Property	Value	Source(s)
Molecular Weight	154.25 g/mol	[4]
Appearance	Colorless to light yellow, viscous liquid with a woody, camphoraceous, musty odor.	[5]
Density	0.912 g/mL at 25 °C	[4]
Boiling Point	76-78 °C at 8 mm Hg	[4]
Flash Point	181 °F (82.8 °C)	[4]
Water Solubility	577 mg/L at 20 °C	[4]
Refractive Index	n _{20/D} 1.458	[4]
LogP	3.2 at 35 °C	[5]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **2-sec-butylcyclohexanone**. Below is a summary of key spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the hydrogen environment in the molecule. Data is available from various chemical suppliers and databases.[\[1\]](#)

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number and type of carbon atoms. The carbonyl carbon typically appears significantly downfield.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a strong absorption peak corresponding to the carbonyl (C=O) stretch, typically found in the range of 1715-1695 cm⁻¹. Other significant peaks correspond to C-H stretching and bending vibrations.[\[1\]](#)

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows characteristic fragmentation patterns. The most abundant peaks (m/z) are typically observed at 98 and 55.[\[1\]](#)

Experimental Protocols: Synthesis

The synthesis of **2-sec-butylcyclohexanone** can be achieved through several routes. The most common methods involve the catalytic hydrogenation of precursors.[\[5\]](#)[\[6\]](#) Below are detailed protocols for two primary synthetic pathways.

Synthesis via Hydrogenation of o-sec-Butylphenol

This method involves the catalytic hydrogenation of o-sec-butylphenol. The reaction saturates the aromatic ring to form the corresponding cyclohexanol, which is subsequently oxidized or directly converted to the cyclohexanone under specific catalytic conditions. Palladium on carbon is a commonly cited catalyst for this transformation.[\[5\]](#)[\[6\]](#)

Experimental Protocol:

- Reactor Setup: A high-pressure autoclave reactor is charged with o-sec-butylphenol (1 equivalent) and a suitable solvent such as methanol or isopropanol.

- Catalyst Addition: 5% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%) is carefully added to the mixture.
- Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a pressure of 10-50 bar. The mixture is heated to 100-150 °C and stirred vigorously for 4-12 hours, or until hydrogen uptake ceases.
- Monitoring: The reaction progress is monitored by gas chromatography (GC) to confirm the disappearance of the starting material.
- Work-up: After cooling to room temperature and venting the excess hydrogen, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.
- Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product, which may contain the corresponding cyclohexanol, can be purified by vacuum distillation to yield **2-sec-butylcyclohexanone**. If significant amounts of the alcohol are present, an oxidation step (e.g., using Jones reagent or Swern oxidation) may be required prior to final purification.

Synthesis via Hydrogenation of 2-sec-Butylidene Cyclohexanone

This two-step approach involves first the synthesis of an α,β -unsaturated ketone, 2-sec-butylidene cyclohexanone, followed by its selective catalytic hydrogenation.

Step 1: Synthesis of 2-sec-Butylidene Cyclohexanone (Aldol Condensation)

- Reaction Setup: A round-bottom flask equipped with a stirrer and a dropping funnel is charged with cyclohexanone (1.2 equivalents) and a solvent such as ethanol or methanol.
- Base Addition: A catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide, 0.1 equivalents) dissolved in water is added to the flask.
- Aldehyde Addition: Butanal (1 equivalent) is added dropwise to the stirred mixture at room temperature.

- Reaction: The mixture is stirred at room temperature for 12-24 hours. The progress of the condensation reaction is monitored by thin-layer chromatography (TLC) or GC.
- Work-up: The reaction mixture is neutralized with a dilute acid (e.g., 1 M HCl). The aqueous layer is extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification: The crude product is purified by vacuum distillation to yield 2-sec-butylidene cyclohexanone.

Step 2: Catalytic Hydrogenation of 2-sec-Butylidene Cyclohexanone

- Reactor Setup: A hydrogenation vessel is charged with 2-sec-butylidene cyclohexanone (1 equivalent), a solvent (e.g., ethanol or ethyl acetate), and a hydrogenation catalyst (e.g., 5% Pd/C, 1-5 mol%).
- Hydrogenation: The vessel is connected to a hydrogen source (balloon or Parr hydrogenator) and the mixture is stirred vigorously under a hydrogen atmosphere (1-4 atm) at room temperature until the reaction is complete (monitored by TLC or GC). This reaction typically reduces both the carbon-carbon double bond and the carbonyl group. To selectively reduce the double bond, specific catalysts and conditions may be required.
- Work-up: The catalyst is removed by filtration through celite.
- Purification: The filtrate is concentrated under reduced pressure, and the resulting crude **2-sec-butylcyclohexanone** is purified by vacuum distillation.

Visualization of Synthetic Pathways

The logical flow of the two primary synthesis routes for **2-sec-butylcyclohexanone** is depicted below.

Caption: Synthetic routes to **2-sec-Butylcyclohexanone**.

Applications and Relevance

2-sec-Butylcyclohexanone is primarily utilized in the fragrance and flavor industries, where it imparts a minty, camphor-like note.^[2] Its chemical structure also makes it a versatile intermediate in organic synthesis for the preparation of more complex molecules, potentially including active pharmaceutical ingredients, where the cyclohexanone moiety can be further functionalized. Its moderate reactivity and specific stereochemistry are of interest to researchers in synthetic and medicinal chemistry.^[6]

Safety and Handling

Based on available data, **2-sec-butylcyclohexanone** is not considered to be genotoxic and does not present a significant concern for skin sensitization under current usage levels in consumer products. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area, are recommended when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-sec-Butyl cyclohexanone | C10H18O | CID 61771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-sec-Butylcyclohexanone | The Fragrance Conservatory [fragranceconservatory.com]
- 3. youtube.com [youtube.com]
- 4. 2-SEC-BUTYLCYCLOHEXANONE | 14765-30-1 [chemicalbook.com]
- 5. 2-SEC-BUTYLCYCLOHEXANONE CAS#: 14765-30-1 [amp.chemicalbook.com]
- 6. Buy 2-sec-Butylcyclohexanone | 14765-30-1 [smolecule.com]
- To cite this document: BenchChem. [2-sec-Butylcyclohexanone chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081716#2-sec-butylcyclohexanone-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com